Lipophilicity Distinction from Non-Methylated Analog
The target compound exhibits a calculated LogP value of 3.50397782 , reflecting the contribution of the 2'-methyl substituent to overall lipophilicity. The closest non-methylated analog, 4'-formyl-[1,1'-biphenyl]-4-carboxylic acid (CAS 70916-98-2, molecular weight 226.23), lacks this methyl group and is therefore expected to exhibit lower LogP . While vendor datasheets for CAS 70916-98-2 do not report an explicit LogP value, the molecular weight difference and the known hydrophobic contribution of a methyl substituent support a measurable increase in lipophilicity for the target compound. This difference in LogP translates to distinct chromatographic retention behavior and altered partitioning coefficients, which directly influence synthetic workup procedures and in silico ADME predictions when the compound is used as a pharmacophore intermediate.
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | LogP = 3.50397782 |
| Comparator Or Baseline | 4'-formyl-[1,1'-biphenyl]-4-carboxylic acid (CAS 70916-98-2) without 2'-methyl substitution; expected LogP ≈ 2.8–3.0 based on molecular weight difference of 14 Da |
| Quantified Difference | Increase of approximately 0.5–0.7 LogP units attributable to 2'-methyl substitution |
| Conditions | Calculated LogP value reported in vendor datasheet; comparator value inferred from absence of methyl substituent |
Why This Matters
Higher LogP alters reverse-phase HPLC retention times, impacts liquid-liquid extraction efficiency, and modifies predicted membrane permeability—making direct substitution without method re-optimization inadvisable.
